molecular formula C9H12O4 B1329864 3-Methylcyclohex-4-ene-1,2-dicarboxylic acid CAS No. 40469-16-7

3-Methylcyclohex-4-ene-1,2-dicarboxylic acid

Cat. No.: B1329864
CAS No.: 40469-16-7
M. Wt: 184.19 g/mol
InChI Key: ZPRXNOLDOXHXIQ-UHFFFAOYSA-N
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Description

3-Methylcyclohex-4-ene-1,2-dicarboxylic acid is an organic compound with the molecular formula C9H12O4 and a molecular weight of 184.19 g/mol . It is primarily used in scientific research and synthetic intermediates . The compound is characterized by a cyclohexene ring with a methyl group and two carboxylic acid groups attached, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methylcyclohex-4-ene-1,2-dicarboxylic acid typically involves the Diels-Alder reaction, where a diene reacts with a dienophile to form the cyclohexene ring . The reaction conditions often include elevated temperatures and the presence of a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. it is likely that large-scale synthesis follows similar principles as laboratory-scale synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Methylcyclohex-4-ene-1,2-dicarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other functional groups.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Conditions for substitution reactions vary depending on the desired product but often involve the use of strong acids or bases as catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

3-Methylcyclohex-4-ene-1,2-dicarboxylic acid is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action for 3-Methylcyclohex-4-ene-1,2-dicarboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s carboxylic acid groups can form hydrogen bonds and ionic interactions with proteins and enzymes, influencing their activity and function. Additionally, the cyclohexene ring structure allows for various conformational changes that can affect its reactivity and binding properties.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexene-1,2-dicarboxylic acid: Lacks the methyl group present in 3-Methylcyclohex-4-ene-1,2-dicarboxylic acid.

    3-Methylcyclohexane-1,2-dicarboxylic acid: Similar structure but with a saturated cyclohexane ring instead of a cyclohexene ring.

Uniqueness

This compound is unique due to its combination of a cyclohexene ring, a methyl group, and two carboxylic acid groups. This structure provides a balance of reactivity and stability, making it a valuable compound for various chemical and biological applications.

Properties

IUPAC Name

3-methylcyclohex-4-ene-1,2-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O4/c1-5-3-2-4-6(8(10)11)7(5)9(12)13/h2-3,5-7H,4H2,1H3,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPRXNOLDOXHXIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C=CCC(C1C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10960848
Record name 3-Methylcyclohex-4-ene-1,2-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10960848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40469-16-7
Record name 3-Methyl-4-cyclohexene-cis-1,2-dicarboxylic acid anhydride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040469167
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Methylcyclohex-4-ene-1,2-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10960848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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